molecular formula C14H12N2O B2935517 2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile CAS No. 88486-02-6

2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile

Cat. No. B2935517
CAS RN: 88486-02-6
M. Wt: 224.263
InChI Key: VBMXIXLPVQUNHY-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile, also known as HPAA, is a chemical compound that belongs to the class of nitriles. It is a white crystalline powder that is commonly used in scientific research applications. HPAA has been shown to exhibit significant biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Scientific Research Applications

Sonication in Non-radical Reactions

Sonication effects on non-radical reactions were explored by Tuulmets et al. (2014), focusing on hydrolysis in acetonitrile-water mixtures. They found significant kinetic sonication effects at sound intensities presumably not inducing cavitation, providing experimental evidence of ultrasound's kinetic effects without cavitation (Tuulmets et al., 2014).

Synthesis of Hydroxytyrosol

Ruíz-Gutiérrez et al. (2000) described a method for measuring hydroxytyrosol in plasma, a compound present in olive oil with cardiovascular benefits. They used acetonitrile for extraction and analysis, highlighting its utility in pharmacokinetic studies (Ruíz-Gutiérrez et al., 2000).

Synthesis of Benzofuranones

Wu et al. (2014) developed a synthesis method for 2-(2-hydroxyphenyl)acetonitriles, transforming them into benzofuranones. This showcases the compound's versatility in synthesizing useful organic structures (Wu et al., 2014).

Kinetic Sonication Effects in Aqueous Solutions

Piiskop et al. (2013) examined the kinetics of hydrolysis under ultrasonic irradiation in aqueous acetonitrile solutions. They noted significant kinetic sonication effects, contributing to a deeper understanding of reaction dynamics in mixed solvents (Piiskop et al., 2013).

Bioactive Secondary Metabolites Studies

Chapla et al. (2014) isolated new natural products, including 2-hydroxy-alternariol, from Phomopsis sp., an endophytic fungus. Their study highlighted the role of acetonitrile in isolating bioactive compounds from natural sources (Chapla et al., 2014).

Fluorescent Labeling Reagents

Nakaya et al. (1999) discussed using a naphthalimide derivative in acetonitrile as a fluorescent labeling reagent, illustrating the application of acetonitrile in enhancing detection sensitivity in biochemical analysis (Nakaya et al., 1999).

properties

IUPAC Name

2-anilino-2-(4-hydroxyphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-10-14(11-6-8-13(17)9-7-11)16-12-4-2-1-3-5-12/h1-9,14,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMXIXLPVQUNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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